Ethyl 2-{[3-(4-methoxyphenyl)propanoyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate
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Overview
Description
ETHYL 2-[3-(4-METHOXYPHENYL)PROPANAMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their wide range of applications in medicinal chemistry and material science due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[3-(4-METHOXYPHENYL)PROPANAMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyphenylpropanoic acid with ethyl chloroformate to form the ethyl ester. This intermediate is then reacted with 4-methylphenylthiophene-3-carboxylic acid under amide coupling conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[3-(4-METHOXYPHENYL)PROPANAMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
ETHYL 2-[3-(4-METHOXYPHENYL)PROPANAMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of ETHYL 2-[3-(4-METHOXYPHENYL)PROPANAMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
ETHYL 3-(4-METHOXYPHENYL)PROPANOATE: A structurally similar compound with different functional groups.
ETHYL 2-AMINO-4-PHENYLTHIOPHENE-3-CARBOXYLATE: Another thiophene derivative with similar applications.
Uniqueness
ETHYL 2-[3-(4-METHOXYPHENYL)PROPANAMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H25NO4S |
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Molecular Weight |
423.5 g/mol |
IUPAC Name |
ethyl 2-[3-(4-methoxyphenyl)propanoylamino]-4-(4-methylphenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C24H25NO4S/c1-4-29-24(27)22-20(18-10-5-16(2)6-11-18)15-30-23(22)25-21(26)14-9-17-7-12-19(28-3)13-8-17/h5-8,10-13,15H,4,9,14H2,1-3H3,(H,25,26) |
InChI Key |
BCVYIRBWWJFWIO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)CCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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